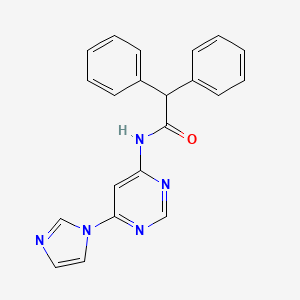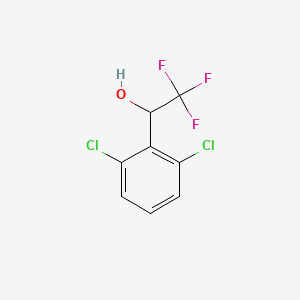![molecular formula C12H12O2 B2497986 (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309431-43-2](/img/structure/B2497986.png)
(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bicyclic compounds, including derivatives similar to (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid, often involves intricate processes that aim to efficiently construct the bicyclic framework. For instance, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives demonstrates an efficient method starting from [1.1.1]propellane, showcasing the complexity and precision needed in synthesizing rigid bicyclic structures (Pätzel et al., 2004).
Molecular Structure Analysis
The molecular structure of bicyclic compounds is crucial for their chemical behavior and properties. X-ray crystallography studies, such as those on (3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocen-2-yl) carboxylic acid, provide detailed insights into the conformations and structural intricacies of bicyclic systems, including bond lengths, angles, and stereochemistry, which are essential for understanding the compound's reactivity and interactions (Sieroń et al., 1998).
Chemical Reactions and Properties
Bicyclic compounds undergo various chemical reactions that highlight their reactivity and potential for functionalization. The formation of a 1-bicyclo[1.1.1]pentyl anion and the experimental determination of acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane exemplify the unique reactivity patterns and the influence of the bicyclic structure on the compound's chemical properties (Reed et al., 2002).
Physical Properties Analysis
The physical properties of bicyclic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies on related bicyclic compounds provide insights into how the bicyclic framework affects these properties, contributing to a deeper understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthesis and other chemical processes. For instance, the study on substituent effects on the acidity of weak acids within bicyclic compounds offers valuable information on how structural variations can influence the acidity and reactivity of such compounds (Wiberg, 2002).
科学的研究の応用
Substituent Effects on Acidity
- Acidities of Derivatives: Research by Wiberg et al. (2002) investigated the acidities of various substituted bicyclopentane-1-carboxylic acids, including those similar to the target compound, revealing insights into the electron density and substituent effects on acidity (Wiberg, 2002).
Structural and Conformational Studies
- Crystal Structure Analysis: Luger et al. (2000) conducted a study on the N-Boc-protected derivative of a similar compound, detailing its crystal structure and the interbridgehead distance in the bicyclopentane cage, which is crucial for understanding the physical properties (Luger, Weber, Szeimies & Patzel, 2000).
- Bridgehead-Bridgehead Interactions: Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclopentane-1-carboxylic acids, providing insights into electronic effects and reactivity influenced by the bicyclopentane ring system (Adcock et al., 1999).
Synthesis and Incorporation into Peptides
- Efficient Synthesis Techniques: Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclopentane-1-carboxylic acid, demonstrating their incorporation into linear and cyclic peptides, which has implications for drug design and bioactive compound synthesis (Pätzel et al., 2004).
Applications in Organic Chemistry
- NMR Spectra Analysis: Block et al. (1972) explored the NMR spectra of isomeric diphenylbicyclopentanes, providing valuable data for understanding the molecular structure and behavior of such compounds (Block, Orf & Winter, 1972).
特性
IUPAC Name |
(1S,3R,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFULZHJFFLFMA-JBLDHEPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)
![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)
![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)


![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)